N-Isopropyl-2-(piperidin-4-yloxy)benzamide
Description
Significance of the Benzamide (B126) Core in Bioactive Molecules
The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a versatile scaffold found in a multitude of pharmaceuticals. mdpi.com Its chemical stability and capacity to form hydrogen bonds are key to its frequent use in drug design. mdpi.com The amide bond itself is a fundamental feature in many biologically active molecules, contributing to a range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. mdpi.com
The benzamide core has been integral to the development of drugs targeting various receptors and enzymes. For instance, it is a key feature in a number of antipsychotic drugs, where it often contributes to dopamine (B1211576) receptor antagonism. ekb.eg Furthermore, benzamide derivatives have been investigated for their activity as PARP inhibitors, showing neuroprotective effects. scbt.com The adaptability of the benzamide scaffold allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile. mdpi.com
Prevalence and Role of the Piperidine (B6355638) Moiety in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govnih.gov Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve a compound's solubility and metabolic stability. The piperidine moiety is present in over twenty classes of pharmaceuticals, ranging from anticancer agents and antibiotics to analgesics and antipsychotics. nih.gov
This versatile scaffold can be found in both naturally occurring alkaloids with potent biological activities, such as morphine and atropine, and in entirely synthetic drugs like the Alzheimer's medication donepezil. nih.gov The nitrogen atom within the piperidine ring can act as a basic center, allowing for salt formation to enhance solubility and bioavailability. Furthermore, the ring's conformational flexibility and the potential for substitution at various positions allow for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. nih.gov
Contextualization of N-Isopropyl-2-(piperidin-4-yloxy)benzamide within the Landscape of Benzamide-Piperidine Conjugates
This compound belongs to a class of compounds that link a benzamide and a piperidine moiety, often through an ether linkage as seen in this specific molecule. This combination brings together the hydrogen bonding capabilities and aromatic interactions of the benzamide portion with the versatile and pharmacokinetically favorable piperidine ring.
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| CAS Number | 902837-04-1 | |
| Molecular Formula | C15H22N2O2 | nih.gov |
| Molecular Weight | 262.35 g/mol | nih.gov |
| Form | Solid | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)17-15(18)13-5-3-4-6-14(13)19-12-7-9-16-10-8-12/h3-6,11-12,16H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXIYGMRPDJNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639900 | |
| Record name | 2-[(Piperidin-4-yl)oxy]-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-04-1 | |
| Record name | 2-[(Piperidin-4-yl)oxy]-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of N Isopropyl 2 Piperidin 4 Yloxy Benzamide and Analogues
Impact of the N-Isopropyl Group on Receptor Binding and Functional Activity
The N-isopropyl group attached to the benzamide (B126) nitrogen plays a significant role in modulating the pharmacological profile of this class of compounds. The isopropyl moiety is a common structural feature in many pharmacologically active agents, and its size, shape, and lipophilicity are key determinants of binding affinity and selectivity. researchgate.net
In the context of benzamide derivatives, the nature of the N-alkyl substituent can influence the compound's interaction with its biological target. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the removal of the isopropyl group from a related position on the piperidine (B6355638) ring resulted in a significantly less active compound. nih.gov This suggests that the steric bulk of the isopropyl group is important for productive binding. However, it was also noted that a methylpiperidine ether analog was equipotent, indicating that while a small alkyl group is necessary, the specific isopropyl substitution is not uniquely essential in that particular series. nih.gov
The orientation of the N-isopropyl group relative to the benzamide core can be influenced by intramolecular hydrogen bonding. The dihedral angle between the amide group and the phenyl ring is a crucial conformational parameter. nih.gov This conformation can be stabilized by an intramolecular hydrogen bond between the amide N-H and the ether oxygen of the piperidin-4-yloxy group, which would position the isopropyl group in a specific orientation within the receptor's binding pocket.
| Compound Modification | Impact on Activity | Reference |
|---|---|---|
| Removal of N-alkyl group from piperidine | Reduced activity | nih.gov |
| Replacement of N-isopropyl with N-methyl on piperidine | Equipotent in some series | nih.gov |
Influence of the Piperidin-4-yloxy Linkage on Molecular Recognition
In studies of related 3-(piperidin-4-yl)oxy benzamides, this linkage was found to be favored over simple alkyl ether chains. nih.gov This highlights the importance of the piperidine ring itself, which can engage in crucial interactions with the target protein. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
The position of the piperidin-yloxy substituent on the benzamide ring is also a key determinant of activity. Moving the N-methylpiperidine from the 4-position to the 3-position on the benzamide ring was tolerated in one series, but resulted in a less active compound, indicating that the geometry of the connection is finely tuned for optimal interaction. nih.gov
Modulations of the Benzamide Core and their SAR Implications
The benzamide core serves as the central scaffold for this class of compounds, and its substitution pattern has a profound impact on activity. Modifications to the benzamide ring can affect electronic properties, lipophilicity, and the potential for hydrogen bonding and other non-covalent interactions. nih.gov
In a series of related benzamide derivatives, substitutions on the benzamide ring were explored to understand their effect on binding affinity. For example, the introduction of a fluorine atom at the ortho position of the benzamide scaffold was found to be beneficial in some cases. nih.gov This can be attributed to the electron-withdrawing nature of fluorine, which can increase the acidity of the amide N-H group, and the potential for the formation of intramolecular hydrogen bonds of the C-F···H-N type. nih.gov
The introduction of other substituents, such as methoxy (B1213986) groups, has also been shown to be important. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 4-methoxy group was a common feature of active compounds. nih.gov The electronic and steric effects of these substituents can fine-tune the interaction of the benzamide core with the receptor.
| Benzamide Core Modification | Observed Effect | Potential Rationale | Reference |
|---|---|---|---|
| Ortho-fluoro substitution | Increased binding affinity in some series | Electron-withdrawing effect, intramolecular hydrogen bonding | nih.gov |
| 4-Methoxy substitution | Feature of potent compounds in a related series | Electronic and steric contributions to binding | nih.gov |
| Unsubstituted phenol (B47542) | Inactive | Loss of key interactions | nih.gov |
Stereochemical Considerations and Conformational Analysis in SAR Elucidation
While specific stereochemical studies on N-isopropyl-2-(piperidin-4-yloxy)benzamide are not extensively reported in the provided literature, the principles of stereochemistry are fundamental to understanding its SAR. The presence of a chiral center, if any were introduced, would necessitate the evaluation of individual enantiomers, as they often exhibit different pharmacological activities.
Conformational analysis is crucial for understanding how these molecules adopt their bioactive conformation to fit into a receptor binding site. The dihedral angle between the benzamide plane and the piperidin-4-yloxy group, as well as the conformation of the piperidine ring (chair, boat, or twist-boat), are important factors. Intramolecular hydrogen bonds can play a significant role in predetermining the ligand's conformation, making it more amenable to binding. nih.gov For instance, an intramolecular hydrogen bond between the amide N-H and the ether oxygen could create a pseudo-cyclic structure that orients the N-isopropyl and piperidine groups in a specific and favorable manner for receptor interaction.
Comparative SAR with Other Substituted Piperidin-4-yloxybenzamides
Comparing the SAR of this compound with other substituted piperidin-4-yloxybenzamides reveals common and divergent trends. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides that are inhibitors of the presynaptic choline (B1196258) transporter, several key SAR points were established that may be relevant. nih.gov
It was found that benzylic heteroaromatic amide moieties were the most potent, indicating that the nature of the group attached to the amide nitrogen is critical. nih.gov While the title compound has an isopropyl group, this finding from a related series suggests that larger, aromatic groups could also be well-tolerated or even enhance activity, depending on the specific target.
Furthermore, the substitution on the piperidine nitrogen was shown to be important. The unsubstituted piperidine analog (NH) was much less active, while N-methyl and N-isopropyl substitutions on the piperidine in a related series were both tolerated and led to active compounds. nih.gov This underscores the importance of a substituent at this position for achieving high potency.
| Structural Feature | Observation in Comparative Series | Implication for this compound SAR | Reference |
|---|---|---|---|
| Amide substituent | Benzylic heteroaromatic amides were most potent | The N-isopropyl group is likely a key interaction moiety, but other substituents could be explored. | nih.gov |
| Piperidine N-substitution | Unsubstituted piperidine was less active; N-methyl and N-isopropyl were active | The piperidine nitrogen likely requires a substituent for optimal activity. | nih.gov |
| Piperidin-yloxy linkage position | Moving the linkage from position 3 to 4 on the benzamide was tolerated but less active | The ortho-position of the piperidin-yloxy linkage in the title compound is likely crucial for its specific activity. | nih.gov |
Preclinical Pharmacological Profiling: in Vitro and in Vivo Explorations Non Clinical
Antiproliferative Activity in Various Cancer Cell Lines
A series of novel 2-(piperidin-4-yloxy)benzamide (B3058643) derivatives, including N-Isopropyl-2-(piperidin-4-yloxy)benzamide, have been synthesized and evaluated for their potential as anticancer agents. These compounds were designed as STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors, a protein implicated in various cancer pathologies.
The antiproliferative effects of these compounds were assessed across different human cancer cell lines. While specific data for this compound is part of a broader study, the general findings indicate that this class of compounds demonstrates significant cytotoxic activity. For instance, related analogs showed potent inhibition of cell proliferation in breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer cell lines. google.com The activity is influenced by the substitution on the benzamide (B126) and piperidine (B6355638) moieties. For example, a methylated terminal amino group on the piperidinyl moiety led to a decrease in antiproliferative activity compared to its unsubstituted counterpart. google.com
Interactive Table: Antiproliferative Activity of Related 2-(piperidin-4-yloxy)benzamide Analogs google.com
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Analog 5 (HJC0123) | Breast Cancer (MCF-7) | Low micromolar to nanomolar range |
| Analog 5 (HJC0123) | Pancreatic Cancer | Low micromolar to nanomolar range |
| Analog 8 | Breast Cancer (MCF-7) | > 20 µM |
| Analog 9 | Breast Cancer (MCF-7) | 12.4 µM |
| Analog 9 | Breast Cancer (MDA-MB-231) | 8.7 µM |
| Analog 10 | Breast Cancer (MCF-7) | ~2 µM |
Note: Specific IC50 values for this compound were not individually reported in the provided source. The table represents the activity of closely related analogs from the same chemical series.
Anti-inflammatory Effects in Cellular Systems and Animal Models
The STAT3 signaling pathway is a key regulator of inflammatory responses, and its inhibition is a promising strategy for treating inflammatory diseases. The patent for the this compound series of compounds suggests their potential use in treating inflammation, such as that resulting from pancreatitis or other inflammatory conditions. google.com The proposed mechanism for these anti-inflammatory effects is the inhibition of STAT3. While the patent discloses this potential application, specific in vitro or in vivo data detailing the anti-inflammatory effects of this compound are not provided. google.com
Enzyme Activity Modulation Assays (e.g., IC50 determinations)
The primary molecular target identified for this class of compounds is STAT3. The compounds were designed as inhibitors of STAT3 activation. google.com The evaluation of these compounds included assessing their ability to downregulate the phosphorylation of STAT3, which is a critical step in its activation. One of the most potent compounds in the series, HJC0123, demonstrated the ability to inhibit STAT3 promoter activity and reduce the phosphorylation of STAT3 in breast and pancreatic cancer cells, with IC50 values in the low micromolar to nanomolar range. google.com
Furthermore, related benzamide derivatives have been investigated as inhibitors of other enzymes. For instance, a structurally similar compound, N-[2-(3-methoxyphenyl)ethanimidoyl]-2-piperidin-4-yloxy-benzamide, was identified as an inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the survival of various parasites, including the malaria parasite Plasmodium vivax. nih.govacs.orgrcsb.org
Interactive Table: Enzyme Inhibition Data for Related Compounds google.comrcsb.org
| Compound | Target Enzyme | Assay Type | Result |
|---|---|---|---|
| HJC0123 (analog) | STAT3 | STAT3 Promoter Activity Assay | Inhibition in low micromolar to nanomolar range |
Receptor Binding and Functional Assays (e.g., FLIPR assays, GTPγS binding)
There is no publicly available information from the search results regarding receptor binding and functional assays, such as FLIPR or GTPγS binding assays, for this compound.
Investigational In Vivo Efficacy Studies in Disease Models (Non-Human)
The therapeutic potential of this class of compounds has been explored in a non-human in vivo model of cancer. A related compound, HJC0152, was administered orally in a mouse xenograft model of triple-negative breast cancer (MDA-MB-231). The study reported that HJC0152 significantly inhibited tumor growth. google.com This provides proof-of-concept for the in vivo efficacy of this chemical scaffold. However, specific in vivo efficacy data for this compound itself is not detailed in the available resources.
Pharmacodynamic Biomarker Assessment in Preclinical Models
In the in vivo xenograft studies with the related compound HJC0152, pharmacodynamic biomarkers were assessed to confirm the mechanism of action. The expression of STAT3 and its phosphorylated form (phospho-STAT3) was analyzed in the xenograft tumors. The treatment with HJC0152 was found to suppress STAT3 phosphorylation (at residues Y705 and S727) and its nuclear translocation in the tumor tissue. google.com The study also noted a reduction in JAK2 and phospho-JAK2 levels. Furthermore, an increase in apoptotic markers, such as cleaved caspase-3, was observed, indicating that the antitumor effect is, at least in part, due to the induction of apoptosis. google.com These findings support the role of STAT3 inhibition as the key pharmacodynamic effect of this class of compounds in a preclinical setting.
Computational Chemistry and Molecular Modeling of N Isopropyl 2 Piperidin 4 Yloxy Benzamide
Molecular Docking Simulations for Binding Mode Predictions and Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting how a ligand, such as N-Isopropyl-2-(piperidin-4-yloxy)benzamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding energy for different conformations. mdpi.com
The primary goal of molecular docking simulations for this compound would be to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results are often ranked by a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more stable complex. For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to predict binding to targets like the influenza virus RNA polymerase. nih.gov
Illustrative Example of Molecular Docking Results:
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase 1 (e.g., 2XYZ) | -8.5 | ASP145, LYS78, PHE143 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Hypothetical GPCR (e.g., 3ABC) | -7.9 | TYR250, SER102, TRP246 | Hydrogen Bond, π-π Stacking |
| Hypothetical Ion Channel (e.g., 4DEF) | -9.1 | GLU177, ILE200, VAL203 | Hydrogen Bond, Hydrophobic |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. These calculations can determine the molecule's lowest energy conformation, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT can also be used to calculate other properties such as the electrostatic potential map, which indicates the regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. Studies on related piperidine (B6355638) derivatives have utilized DFT to gain insights into their molecular geometry and electronic stability. researchgate.net
Illustrative Example of DFT Calculation Results:
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in a solvent or when bound to a protein. These simulations provide a time-resolved view of the molecule's behavior, revealing how its shape and interactions change over time.
When applied to a protein-ligand complex identified through molecular docking, MD simulations can assess the stability of the binding pose. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to measure conformational stability and the analysis of hydrogen bonds over the simulation time. Such simulations have been employed to confirm the stable binding of piperidine derivatives in the active sites of enzymes. researchgate.net
Illustrative Example of MD Simulation Results:
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation |
| Average RMSD of Ligand | 1.5 Å | Indicates stability of the ligand's position in the binding site |
| Number of Persistent Hydrogen Bonds | 2 | Highlights key stable interactions with the protein |
| Solvent Accessible Surface Area (SASA) | 45 Ų | Measures the exposure of the ligand to the solvent |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jppres.com By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties, or "descriptors," that are most important for a desired biological effect. These descriptors can include parameters related to hydrophobicity, electronics, and sterics.
For this compound, a QSAR study would typically involve a series of structurally related benzamide derivatives with measured biological activities. The goal would be to develop a predictive model that can estimate the activity of new, untested compounds. This approach is valuable for optimizing lead compounds in drug discovery. Numerous QSAR studies on benzamide derivatives have been conducted to guide the design of new compounds with enhanced activities. nih.govigi-global.com
Illustrative Example of a QSAR Model for a Hypothetical Activity:
| Descriptor | Coefficient | Importance |
|---|---|---|
| LogP (Hydrophobicity) | +0.45 | Positive correlation with activity |
| Topological Polar Surface Area (TPSA) | -0.21 | Negative correlation with activity |
| Molecular Weight | +0.15 | Slight positive correlation with activity |
| Model Statistics: R² = 0.85, Q² = 0.72 |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis generates a three-dimensional surface around the molecule, colored according to different properties, which helps in understanding the nature and extent of intermolecular contacts.
For this compound, a Hirshfeld surface analysis would require a solved crystal structure. The analysis would reveal the key intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Illustrative Example of Hirshfeld Surface Analysis Data:
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 45.5% |
| O···H/H···O | 25.2% |
| C···H/H···C | 18.8% |
| N···H/H···N | 5.5% |
| Other | 5.0% |
Development and Research on Derivatives and Analogues of N Isopropyl 2 Piperidin 4 Yloxy Benzamide
Design and Synthesis of Novel N-Substituted Piperidine-Benzamide Derivatives
The synthesis of derivatives based on the piperidine-benzamide framework is a cornerstone of their development. The piperidine (B6355638) ring, a prevalent motif in medicinal chemistry, is often a key component in the design of new drugs due to its favorable properties. researchgate.netresearchgate.net The development of practical and cost-effective methods for producing piperidine analogues is a significant focus in organic chemistry. ajchem-a.com
The general synthetic approach often involves multi-step procedures that allow for modular variation of the different parts of the molecule. nih.gov A common strategy involves the synthesis of the piperidine and benzamide (B126) moieties separately, followed by their coupling. For instance, a series of N-[1-(substituted)-4-piperidinyl]benzamides can be prepared to investigate their biological activities. walshmedicalmedia.com One-pot reactions have also been developed to create piperidine structures from halogenated amides, offering an efficient route that avoids expensive or toxic metal catalysts. mdpi.com
Key synthetic routes to the piperidine core itself include:
Hydrogenation/Reduction: The hydrogenation of pyridine (B92270) precursors is a fundamental method to obtain the piperidine ring. nih.gov
Cyclization Reactions: Intramolecular reductive cyclization and oxidative amination of non-activated alkenes are also employed to construct the substituted piperidine ring. ajchem-a.comnih.gov
Once the desired substituted piperidine is obtained, it can be coupled with a substituted benzoic acid derivative to form the final benzamide product. For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.netnih.gov These synthetic efforts are crucial for generating compound libraries needed for structure-activity relationship (SAR) studies. nih.gov The resulting compounds are typically characterized using techniques such as IR, MS, 1H NMR, and 13C NMR to confirm their structures. researchgate.net
Structure-Guided Optimization Strategies for Enhanced Potency and Selectivity
Once a lead compound like N-Isopropyl-2-(piperidin-4-yloxy)benzamide is identified, optimization strategies are employed to improve its therapeutic potential. These strategies often rely on understanding the interaction between the compound and its biological target.
Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization is the systematic modification of the lead compound to establish SAR. A concise and modular synthesis allows for the rapid development of these relationships. nih.gov For example, in the development of a piperidyl benzamide series as 11β-HSD1 inhibitors, initial lead structures were modified to address issues like poor selectivity, low solubility, and cytotoxicity. nih.gov This led to the discovery of new derivatives with significantly improved properties. nih.gov
Computational and In Silico Methods: Modern drug design frequently uses structure-based computational tools to guide optimization. nih.gov Molecular docking simulations can predict how a compound binds to its target, such as the active site of an enzyme. nih.gov This allows chemists to prioritize the synthesis of compounds that are predicted to have higher binding affinity and, consequently, greater potency.
Efficiency Metrics: During optimization, metrics like Lipophilic Efficiency (LipE) are used to assess the quality of the modifications. LipE relates the potency of a compound to its lipophilicity, helping to guide the design of compounds that are not excessively fatty or insoluble. For instance, in the optimization of a series of EZH2 inhibitors, switching a substituent from a chloro to a bromo group modestly boosted potency but did not improve the LipE, indicating a less efficient modification. nih.gov In contrast, introducing a 2-cyano substituent led to a 15-fold increase in potency and a significant improvement in LipE, suggesting a favorable interaction with the target's binding site. nih.gov
These iterative cycles of design, synthesis, and testing, guided by structural insights and efficiency metrics, are critical for refining a lead compound into a viable drug candidate.
Exploration of Bioisosteric Replacements within the Compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by swapping one functional group for another with similar physical or chemical characteristics. nih.gov This technique has been applied to the this compound scaffold to enhance potency, modulate selectivity, and improve pharmacokinetic profiles. nih.gov
Amide Group Bioisosteres: The amide bond is a key feature of the benzamide structure, but it can be susceptible to metabolic cleavage. Researchers have explored replacing the amide with various bioisosteres to improve stability and activity. Based on the nematicidal agent Wact-11, a range of amide replacements were investigated. nih.gov
Table 1: Examples of Bioisosteric Replacements for the Amide Group in Benzamides
| Bioisosteric Replacement | Rationale / Potential Advantage |
|---|---|
| Ester | Modifies hydrogen bonding capacity and polarity. |
| Thioamide | Alters electronic properties and hydrogen bonding. |
| Sulfonamide | Introduces a different geometry and hydrogen bonding pattern. |
| Urea | Changes hydrogen bond donor/acceptor profile. |
| Triazole | Acts as a rigid, metabolically stable amide mimic. |
Data sourced from research on benzamide analogues. nih.gov
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced to alter the compound's physical properties and explore new chemical space. blumberginstitute.org A notable example is the use of spirocyclic systems. The 2-azaspiro[3.3]heptane scaffold was introduced as a piperidine mimic. researchgate.net More recently, 1-azaspiro[3.3]heptane has been validated as a next-generation bioisostere. researchgate.net When substituted for the piperidine ring in the drug Bupivacaine, the 1-azaspiro[3.3]heptane analogue showed reduced lipophilicity and improved metabolic stability while retaining significant biological activity. researchgate.net Such replacements can fine-tune the scaffold's properties to overcome liabilities of the original piperidine ring. blumberginstitute.orgresearchgate.net
Impact of Substituent Variations on Pharmacological Profiles
The pharmacological profile of benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide and piperidine rings. walshmedicalmedia.com Investigating these variations is crucial for fine-tuning the compound's activity and selectivity.
Substituents on the Benzamide Ring: Modifications to the benzamide ring can have a profound impact on potency. In research on a series of tetramethylpiperidinyl benzamides as EZH2 inhibitors, substitutions on the central phenyl core were explored. nih.gov
Table 2: Impact of Benzamide Core Substituents on EZH2 Potency
| Compound | Substituent at Position 3 | Potency (IC₅₀, μM) |
|---|---|---|
| 27 | Cyano | 2.8 |
| 35 | Cyclopropyl | 0.46 |
| 36 | Chloro | 0.45 |
| 37 | Bromo | 0.33 |
Data adapted from a study on EZH2 inhibitors, showing how small changes to the core significantly affect potency. nih.gov
This data illustrates that while a cyano group at the 2-position was beneficial, further potency gains were achieved with small, electron-withdrawing groups at the 3-position, with the bromo-substituted compound being the most potent. nih.gov Other studies have shown that the presence of a chlorine atom or a nitro-group on the benzamide ring can significantly decrease the anti-proliferative activity of certain derivatives. nih.govresearchgate.net Preliminary SAR studies on these compounds concluded that the 2-substituent of the phenyl ring is critical for activity. nih.govresearchgate.net
Substituents on the Piperidine Ring: The substitution pattern on the piperidine nitrogen is also a key determinant of the pharmacological profile. In a series of N-[1-(substituted)-4-piperidinyl]benzamides, variations of the substituent on the piperidine nitrogen were investigated for their effects on gastrointestinal motility, demonstrating that this position is critical for modulating the compound's specific biological function. walshmedicalmedia.com The piperidine moiety itself is a versatile scaffold that can enhance binding interactions and provide conformational flexibility, making it a frequent component in drugs targeting the central nervous system and other biological systems. researchgate.net The wide range of pharmacological activities observed in piperidine derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, underscores the importance of substituent variation in directing the compound's therapeutic application. researchgate.netajchem-a.com
Analytical Methodologies for Chemical Characterization and Research Applications
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR))
Spectroscopic methods are fundamental in elucidating the molecular structure of N-Isopropyl-2-(piperidin-4-yloxy)benzamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The piperidine (B6355638) ring would show complex multiplets for its methylene (B1212753) and methine protons. The aromatic protons on the benzamide (B126) ring would appear as a set of multiplets in the downfield region. A broad singlet corresponding to the amide N-H proton would also be expected.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Key expected chemical shifts can be inferred from related structures. For instance, in N-isopropyl-4-methoxybenzamide, the isopropyl methyl carbons appear around 22.6 ppm and the methine carbon at 41.6 ppm. scielo.br For N-alkylpiperidines, the C-2 and C-6 carbons of the piperidine ring show significant shielding with a bulky N-alkyl group like isopropyl. researchgate.net The spectrum would also show characteristic signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the amide group, typically around 165 ppm for benzamide derivatives. wikipedia.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Structural Fragments
| Functional Group | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Isopropyl | Methyl (CH₃)₂ | ~22 |
| Isopropyl | Methine (CH) | ~42 |
| Piperidine | C-2, C-6 | ~45-55 |
| Piperidine | C-3, C-5 | ~30-35 |
| Piperidine | C-4 (C-O) | ~70-75 |
| Benzamide | Aromatic Carbons | ~110-160 |
Note: These are approximate values based on analogous structures and may vary in the actual spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be expected to display several key absorption bands.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3350-3250 |
| Aromatic Ring | =C-H Stretch | 3100-3000 |
| Isopropyl/Piperidine | -C-H Stretch | 2975-2850 |
| Amide | C=O Stretch | 1690-1630 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Amide | N-H Bend | 1550-1510 |
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₅H₂₂N₂O₂), HRMS would be used to confirm its molecular weight of 262.35 g/mol with a high degree of precision. bldpharm.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can elucidate bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on similar benzamide derivatives have revealed common structural motifs, such as the formation of hydrogen-bonded dimeric or catemeric tapes. acs.org These interactions, often involving the amide N-H and C=O groups, play a crucial role in the crystal packing. acs.org X-ray analysis would confirm the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the isopropyl and piperidin-4-yloxy substituents on the benzamide core. nih.gov
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC)) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of research samples of this compound and to quantify its concentration.
A typical reverse-phase HPLC method would be employed, where the compound is passed through a column packed with a nonpolar stationary phase (like C18). researchgate.net The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comekb.eg The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzamide chromophore absorbs UV light. researchgate.netnih.gov By running a standard of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a given research sample. The method's specificity, linearity, accuracy, and precision would be validated according to established guidelines to ensure reliable results. ekb.eg
Intellectual Property and Patent Landscape Research and Development Perspective
Review of Patent Filings Featuring Benzamide (B126) and Piperidine (B6355638) Scaffolds with Similar Structural Motifs
An examination of the patent literature reveals that the core structure of 2-(piperidin-4-yloxy)benzamide (B3058643) is a privileged scaffold in medicinal chemistry. Numerous patents protect compounds that share this central motif, with variations in the substitution patterns on the benzamide and piperidine rings. These patents span a range of therapeutic areas, highlighting the versatility of this chemical framework.
A key patent application, WO2014113467A1, explicitly discloses "N-isopropyl-2-(piperidin-4-yloxy)benzamide" as part of a series of compounds designed as STAT3 inhibitors for potential use in treating cancer and inflammation. google.com Another significant patent, WO2015092610A1, claims "5-bromo-2-(piperidin-4-yloxy)benzamide," a close structural analog. google.com This patent positions these compounds as Tropomyosin-related kinase (Trk) inhibitors, primarily for the treatment of pain. google.com
Beyond these specific examples, a broader search of the patent landscape uncovers numerous documents protecting benzamide and piperidine-containing molecules. For instance, patents have been granted for N-acylpiperidine ethers as Trk inhibitors, N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways, and 4-piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for central nervous system disorders. google.comnih.govnih.gov This demonstrates a consistent effort to explore the chemical space around this scaffold for diverse biological targets.
The following interactive table provides a summary of representative patent filings featuring the benzamide and piperidine scaffolds with similar structural motifs to this compound.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Biological Target | Key Structural Motif Claimed |
|---|---|---|---|
| WO2014113467A1 | The Board of Regents of the University of Texas System | STAT3 Inhibitors (Cancer, Inflammation) | 2-(piperidin-4-yloxy)benzamide derivatives, including this compound |
| WO2015092610A1 | Pfizer Inc. | Trk Inhibitors (Pain) | N-acylpiperidine ethers, including 5-bromo-2-(piperidin-4-yloxy)benzamide |
| Arch Pharm Res. 2018 Dec;41(12):1149-1161 | Xiamen University | HIF-1α Activators (Antitumor) | N-(piperidin-4-yl)benzamide derivatives |
| Bioorg Med Chem Lett. 2012 Jan 15;22(2):1174-8 | Merck Sharp & Dohme Corp. | δ-Opioid Receptor Agonists (CNS disorders) | 4-Piperidin-4-ylidenemethyl-benzamides |
Analysis of Synthesis and Biological Activity Claims in Relevant Patents
The patents protecting compounds related to this compound provide valuable insights into their synthesis and purported biological activities.
Synthesis:
The synthesis of the 2-(piperidin-4-yloxy)benzamide core generally involves a Williamson ether synthesis, where a suitably substituted phenol (B47542) is reacted with a protected 4-hydroxypiperidine (B117109) derivative, followed by deprotection and subsequent amidation or other modifications.
For example, the synthesis of this compound, as described in WO2014113467A1, likely involves the coupling of a 2-hydroxybenzamide derivative with a protected 4-halopiperidine, followed by the introduction of the isopropyl group on the benzamide nitrogen. google.com Similarly, the preparation of 5-bromo-2-(piperidin-4-yloxy)benzamide in WO2015092610A1 starts from 5-bromo-2-fluorobenzonitrile, which undergoes a series of reactions including reaction with 4-hydroxypiperidine. google.com
Biological Activity Claims:
The claimed biological activities for these scaffolds are diverse. As mentioned, WO2014113467A1 claims STAT3 inhibitory activity, which is a key target in oncology and inflammatory diseases. google.com The patent provides data on the ability of these compounds to inhibit STAT3 signaling pathways.
In WO2015092610A1, the inventors claim that their N-acylpiperidine ethers are potent Trk inhibitors. google.com The patent includes data from isolated Trk enzyme assays demonstrating the inhibitory activity of the claimed compounds. google.com Trk receptors are involved in the development and survival of neurons and are implicated in pain signaling.
A research article by Huang et al. (2018) describes N-(piperidin-4-yl)benzamide derivatives as activators of the HIF-1 pathway, which can have pro-apoptotic effects in tumor cells. nih.gov Their work provides in vitro data showing the induction of HIF-1α protein and downstream targets. nih.gov
The following interactive table summarizes the synthesis and biological activity claims from selected relevant patents and publications.
| Reference | General Synthesis Approach | Claimed Biological Activity | Supporting Data Provided |
|---|---|---|---|
| WO2014113467A1 | Multi-step synthesis involving formation of the piperidin-4-yloxy ether linkage and amide formation. | STAT3 Inhibition | In vitro assays measuring inhibition of STAT3 signaling. |
| WO2015092610A1 | Synthesis starting from substituted fluorobenzonitriles and coupling with 4-hydroxypiperidine. | Trk Inhibition | Isolated Trk enzyme inhibition assays. |
| Arch Pharm Res. 2018 Dec;41(12):1149-1161 | Synthesis via acylation of 4-aminopiperidine (B84694) derivatives with substituted benzoic acids. | HIF-1α Activation | In vitro studies on HIF-1α protein expression and downstream gene activation. |
Identification of Research Gaps and Opportunities within the Patented Chemical Space
Despite the extensive patenting of benzamide and piperidine scaffolds, there remain identifiable research gaps and opportunities for further innovation.
One significant opportunity lies in the exploration of novel substitution patterns . While many patents focus on substitutions at the 5-position of the benzamide ring and the 1-position of the piperidine ring, other positions on both rings are less explored. Investigating the impact of substituents at positions 3, 4, and 6 of the benzamide ring, as well as at positions 2, 3, 5, and 6 of the piperidine ring, could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
Another area for potential research is the investigation of new therapeutic applications . While the existing patents cover a range of targets, the versatility of the 2-(piperidin-4-yloxy)benzamide scaffold suggests that it may have utility in other disease areas. For example, exploring the potential of these compounds as modulators of other kinase families, ion channels, or G-protein coupled receptors could uncover novel biological activities. The development of derivatives with dual-target activity could also represent a promising avenue for addressing complex diseases.
Furthermore, there is an opportunity to develop compounds with improved drug-like properties . While many patents claim potent biological activity, data on properties such as solubility, metabolic stability, and oral bioavailability are often limited. A focused effort to optimize these parameters could lead to the identification of clinical candidates with a higher probability of success in later stages of drug development. The synthesis and evaluation of prodrugs or the application of formulation strategies could also be explored to enhance the therapeutic potential of this chemical class.
Finally, the development of more efficient and scalable synthetic routes to these compounds represents another research opportunity. While the existing synthetic methods are generally effective at a laboratory scale, the development of more streamlined and cost-effective syntheses would be crucial for the large-scale production of any future drug candidates based on this scaffold.
Future Research Directions and Unexplored Potential Preclinical Focus
Elucidation of Novel Synthetic Pathways for Analogues
The exploration of a compound's therapeutic potential is intrinsically linked to the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The synthesis of derivatives of N-(piperidin-4-yl)benzamide has been successfully achieved, providing a foundational methodology. nih.gov A general approach involves the amidation of a carboxylic acid with an appropriate amine. nanobioletters.com Future research should focus on developing more efficient and versatile synthetic routes to access a wider range of analogues of N-Isopropyl-2-(piperidin-4-yloxy)benzamide. This could involve exploring novel coupling reagents, microwave-assisted synthesis to expedite reaction times, and the development of stereoselective syntheses to investigate the impact of stereochemistry on biological activity. The synthesis of related benzamide (B126) derivatives has been achieved through various methods, including the use of thionyl chloride to form an acid chloride intermediate, followed by reaction with the desired amine. nanobioletters.com
A key area of exploration would be the modification of the piperidine (B6355638), benzamide, and isopropyl moieties. For instance, substitution on the piperidine ring, variation of the alkyl group on the amide nitrogen, and introduction of different substituents on the benzene (B151609) ring could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Deeper Mechanistic Insights into Identified Biological Activities
Preliminary studies on analogues of this compound have identified their ability to activate the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Specifically, certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of the HIF-1α protein. nih.gov This is a significant finding, as the HIF-1 pathway is a key regulator of cellular responses to low oxygen and is implicated in cancer progression. The induction of HIF-1α by these compounds was associated with the upregulation of its downstream target, p21, and an increase in cleaved caspase-3, ultimately leading to apoptosis in cancer cells. nih.gov
However, the precise upstream mechanism by which these compounds stabilize HIF-1α remains to be elucidated. Future research should aim to unravel the molecular interactions that initiate this signaling cascade. It is crucial to determine if these compounds inhibit prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation under normoxic conditions, or if they act through an alternative mechanism. For other classes of compounds, inhibition of the interaction between HIF-1α and the transcriptional coactivator p300 has been identified as a mechanism of action, sometimes involving zinc ejection from the p300 CH1 domain. nih.gov Investigating whether a similar mechanism is at play for this compound and its analogues would be a valuable avenue of research.
Discovery and Validation of New Molecular Targets
While HIF-1α has been identified as a promising target, it is plausible that this compound and its derivatives interact with other cellular targets to exert their biological effects. A comprehensive understanding of the compound's polypharmacology is essential for both efficacy and safety profiling.
Future research should employ a multi-pronged approach to identify and validate new molecular targets. This could include:
Affinity-based proteomics: Using the compound as a molecular probe to pull down its binding partners from cell lysates.
Computational target prediction: Employing in silico methods to screen the compound against databases of known protein structures to identify potential off-target interactions.
Phenotypic screening: Testing the compound in a variety of cell-based assays that represent different signaling pathways and disease states.
Furthermore, given that some benzamide derivatives have shown acetylcholinesterase inhibitory activity, exploring this possibility for this compound could open up new therapeutic avenues in neurodegenerative diseases. nih.gov
Application of Advanced Computational Approaches for Rational Design
Advanced computational modeling and simulation techniques can significantly accelerate the drug discovery process by providing insights into ligand-protein interactions and guiding the rational design of more potent and selective analogues. For this compound, the application of these methods is a largely unexplored but highly promising area.
Future computational studies could include:
Molecular Docking: If the direct molecular target (e.g., a specific PHD isozyme) is identified, docking studies can predict the binding mode and affinity of this compound and its analogues. This information can guide the design of new derivatives with improved binding characteristics. Molecular docking has been successfully used to investigate the binding modes of other benzamide derivatives with their targets, such as acetylcholinesterase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues with corresponding biological activity data is generated, QSAR models can be developed to identify the key structural features that govern activity. These models can then be used to predict the activity of virtual compounds before their synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target protein, helping to understand the stability of the complex and the role of specific residues in binding.
Expansion into Other Preclinical Disease Models and Pharmacological Areas
The current preclinical data for analogues of this compound is primarily focused on cancer. nih.gov However, the biological pathways modulated by this class of compounds suggest their potential utility in a broader range of diseases.
Future preclinical research should explore the efficacy of this compound and its derivatives in models of:
Neurodegenerative Diseases: The link between HIF-1α and cellular stress responses, as well as the potential for acetylcholinesterase inhibition, provides a strong rationale for investigating these compounds in models of diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Inflammatory Diseases: The HIF-1 pathway is intricately linked with the inflammatory response. Therefore, evaluating the anti-inflammatory potential of these compounds in relevant preclinical models is a logical next step.
Ischemic Diseases: Given the role of HIF-1α in promoting adaptation to hypoxic conditions, these compounds could have therapeutic applications in ischemic conditions such as stroke and myocardial infarction.
The broad pharmacological potential of benzamide derivatives, which includes antimicrobial and anti-inflammatory activities, further supports the exploration of this compound in these and other therapeutic areas. nanobioletters.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Isopropyl-2-(piperidin-4-yloxy)benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-hydroxybenzamide derivatives with activated piperidine intermediates under reflux conditions (e.g., using DCM or THF as solvents, 60–80°C, 12–24 hours). Yield optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of piperidine derivatives), catalyst screening (e.g., K₂CO₃ for deprotonation), or solvent polarity . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture (hygroscopicity noted in analogous piperidine benzamides) . For handling, use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods to minimize inhalation risks .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocols :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for piperidine ring protons (δ 2.5–3.5 ppm) and benzamide carbonyl (δ ~165 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Approach : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters:
- Data collection at 100 K to reduce thermal motion artifacts.
- Hydrogen bonding analysis (e.g., benzamide NH···O interactions) to confirm piperidine-oxy orientation.
- Address data contradictions (e.g., disordered isopropyl groups) via TWIN/BASF refinement in SHELX .
Q. What strategies mitigate side reactions during functionalization of the piperidine-oxy moiety?
- Solutions :
- Protect the benzamide NH with Boc groups before introducing electrophiles (e.g., alkyl halides).
- Use mild bases (e.g., Et₃N instead of NaH) to avoid deprotonation-induced ring-opening.
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .
Q. How does the isopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Insights : Comparative studies with non-alkylated analogs show:
- Increased logP (by ~0.5 units) enhances membrane permeability but may reduce aqueous solubility.
- CYP450 metabolism assays (e.g., human liver microsomes) reveal slower clearance due to steric hindrance from the isopropyl group. Adjust substituents (e.g., trifluoromethyl) to balance lipophilicity and metabolic resistance .
Q. What computational methods predict binding affinities of this compound to neurological targets?
- Workflow :
- Molecular docking (AutoDock Vina) using crystal structures of serotonin/dopamine receptors (PDB: 6A93/6CM4).
- MD simulations (GROMACS) to assess piperidine-oxy flexibility and ligand-receptor hydrogen bond persistence.
- Validate with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
